Amino(bromo)acetic acid

Description

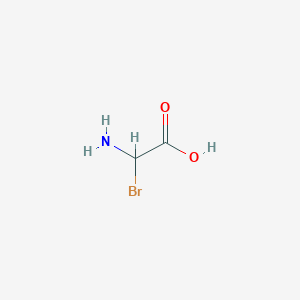

Structure

3D Structure

Properties

CAS No. |

138146-21-1 |

|---|---|

Molecular Formula |

C2H4BrNO2 |

Molecular Weight |

153.96 g/mol |

IUPAC Name |

2-amino-2-bromoacetic acid |

InChI |

InChI=1S/C2H4BrNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6) |

InChI Key |

PSQQVBSFAXDCAN-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)(N)Br |

Canonical SMILES |

C(C(=O)O)(N)Br |

Synonyms |

Acetic acid, aminobromo- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Amino Bromo Acetic Acid and Its Derivatives

Direct α-Bromination Strategies

Direct bromination at the α-carbon of glycine (B1666218) or related structures is a primary method for synthesizing the amino(bromo)acetic acid scaffold.

α-Halogenation of Amino Acid Scaffolds

The direct α-halogenation of amino acid scaffolds, particularly glycine derivatives, is a common strategy. nih.gov One of the most well-known methods for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. jove.commasterorganicchemistry.com This reaction typically involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis. jove.commasterorganicchemistry.com The reaction proceeds through the formation of an acid bromide, which more readily enolizes than the carboxylic acid itself. masterorganicchemistry.commsu.edu This enol intermediate then reacts with bromine at the α-position. jove.com Subsequent hydrolysis of the α-bromo acid bromide yields the final α-bromo carboxylic acid. jove.commasterorganicchemistry.com

N-Bromosuccinimide (NBS) is another reagent frequently used for α-bromination. nih.govpnas.org Photobromination of glycine derivatives with NBS has been shown to be an effective method for producing bromoglycine derivatives. wiley.com In some cases, radical conditions, such as UV photolysis in the presence of di-tert-butyl peroxide, can also be employed for α-bromination. nih.govpnas.org

It's important to note that the reactivity of the α-carbon is influenced by the substituents on the amino acid. For instance, the hydrogen on the α-position of N-phthaloylamino acid derivatives is less prone to abstraction, leading to regioselective bromination at the β-position in derivatives of valine and phenylalanine. researchgate.net

Late-Stage Bromination Approaches on Related Carboxylic Acid Systems

Late-stage functionalization, including bromination, of carboxylic acids is a valuable strategy in medicinal chemistry and drug discovery. princeton.edu This approach allows for the modification of complex molecules at a late stage of the synthesis, providing rapid access to a diverse range of analogs. princeton.edu

While direct α-bromination of simple carboxylic acids is well-established, late-stage bromination of more complex systems can be challenging. However, methods have been developed for the bromination of various aromatic and aliphatic carboxylic acids. For example, a method for the selective monobromination of certain aromatic compounds involves treatment with bromine, potassium bromide, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.net

Copper-catalyzed methods have also been developed for the C-H halogenation of phenols and other aromatic systems, which could be adapted for carboxylic acid derivatives. beilstein-journals.org Additionally, visible light-induced decarboxylative halogenation catalyzed by iron salts has been reported as a general protocol for aliphatic carboxylic acids, offering good functional group compatibility. rsc.org

Amination of α-Bromo Carboxylic Acid Precursors

An alternative and widely used approach to this compound involves the amination of an α-bromo carboxylic acid precursor.

Nucleophilic Substitution Reactions of α-Bromo Carboxylic Acids with Nitrogenous Reagents

The reaction of α-bromo carboxylic acids with an excess of ammonia (B1221849) is a direct route to α-amino acids, including this compound. libretexts.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic α-carbon, displacing the bromide ion. libretexts.org α-Bromo carboxylic acids are particularly reactive towards SN2 reactions due to the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state. libretexts.org

Besides ammonia, other nitrogenous reagents can be used. For instance, the reaction of α-bromo carboxylic acid derivatives with chiral α-amino esters has been investigated for the stereoselective synthesis of 1,1′-iminodicarboxylic acid derivatives. researchgate.net The use of various amines allows for the synthesis of a wide range of N-substituted amino acids. The reaction of α-bromo ketones with amines is a key step in the synthesis of α-amino ketones. organic-chemistry.org

The synthesis of β-amino esters and β-lactams can be achieved selectively from aldimines and ethyl bromoacetate (B1195939) through a rhodium-catalyzed Reformatsky-type reaction. clockss.org

Chemo- and Regioselective Synthesis Approaches for Functionalized Analogues

The development of chemo- and regioselective methods is crucial for the synthesis of functionalized analogues of this compound, allowing for precise control over the placement of functional groups.

Recent research has focused on developing advanced approaches for the chemo-, regio-, and stereoselective synthesis of novel compounds. mdpi.com For example, copper-catalyzed borylamination of α,β-unsaturated esters has been developed to produce β-boryl-α-amino acid derivatives with high anti-diastereoselectivity. osaka-u.ac.jprsc.org These products can be further transformed into various functionalized α-amino acids. osaka-u.ac.jprsc.org

Microwave-assisted synthesis has been employed for the chemo- and regioselective synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] from isatins, amino acids, and nitroalkenes. mdpi.com Furthermore, a metal-free, amine-catalyzed process has been developed for the functional group-controlled chemo- and regioselective synthesis of multi-functionalized trifluoromethyl-benzenes. rsc.org

For the synthesis of α-amino nitriles, a dual catalytic photoredox/copper-catalyzed chemo- and regioselective radical carbocyanation of 2-azadienes has been reported. nih.gov These examples highlight the ongoing efforts to develop selective and efficient methods for constructing complex, functionalized molecules.

Solid-Phase Synthesis Techniques for Incorporating Bromo-Functionalized Glycine Residues

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of peptide chains on an insoluble resin support. nih.govmdpi.com This technique is particularly valuable for incorporating non-canonical amino acids, such as bromo-functionalized glycine residues, into peptides. nih.govwiley.com

The general SPPS process involves attaching the C-terminal amino acid to the resin, followed by cycles of deprotection of the α-amino group and coupling of the next amino acid. peptide.com Protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (tBoc) are commonly used for the α-amino group. nih.govmdpi.com After the desired peptide sequence is assembled, it is cleaved from the resin, and side-chain protecting groups are removed, typically using trifluoroacetic acid (TFA). nih.govwiley.com

The incorporation of bromo-functionalized glycine can be achieved by using pre-synthesized N-protected this compound as a building block in the SPPS protocol. This allows for the site-specific introduction of the bromo-functionalized residue into the peptide chain.

A convenient solid-phase method has been developed for functionalizing peptides with the chelating unit 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA), which starts with bromo-acetylated peptides on the solid support. researchgate.net This demonstrates the utility of bromo-functionalized building blocks in solid-phase synthesis for creating complex peptide conjugates.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes α-bromo carboxylic acids valuable synthetic intermediates. libretexts.org The α-carbon in amino(bromo)acetic acid is highly electrophilic and susceptible to nucleophilic attack.

SN2 Reactivity and Electrophilic Character of the Bromine Substituent

The reaction between a nucleophile and this compound at the α-carbon typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

The electrophilicity of the α-carbon is significantly enhanced by the adjacent electron-withdrawing carbonyl group. This proximity stabilizes the transition state of the SN2 reaction, lowering the activation energy and increasing the reaction rate compared to corresponding aliphatic halides. libretexts.org For SN2 reactions, steric hindrance is a critical factor, with less hindered substrates like primary halides reacting fastest. masterorganicchemistry.comdoubtnut.com As a substituted glycine (B1666218) derivative, the α-carbon of this compound is relatively unhindered, favoring the SN2 pathway.

If the α-carbon is a chiral center, SN2 reactions proceed with an inversion of stereochemistry, a phenomenon known as the Walden inversion. wikipedia.orgmasterorganicchemistry.com

Hydrolysis Pathways to α-Hydroxy Analogues

A common SN2 reaction involving α-bromo carboxylic acids is hydrolysis, which yields α-hydroxy carboxylic acids. libretexts.org When this compound is treated with an aqueous basic solution, the bromide is displaced by a hydroxide (B78521) ion. A subsequent acidic workup is required to protonate the resulting carboxylate and amino groups, yielding the α-hydroxy analogue, 2-amino-2-hydroxyacetic acid. libretexts.org

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

The amino group of this compound is nucleophilic and can undergo various transformations, including acylation and alkylation.

Acylation: This reaction involves the treatment of the amino group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This results in the formation of an N-acyl derivative. For instance, acylation is a key step in the synthesis of various α-acylamino ketones from polymer-supported amines. nih.gov

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be challenging to control as multiple alkylations can occur. More advanced methods, such as ruthenium-catalyzed N-alkylation using alcohols, have been developed for α-amino acid esters and amides, offering high stereochemical retention and atom economy. d-nb.info Copper-catalyzed alkylation of amino acids with α-bromo carbonyls has also been reported as an efficient method for creating new C-C bonds at the α-position of glycine derivatives. acs.orgacs.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can be converted into other functional groups, most commonly esters.

Esterification: This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, if water is replaced with an alcohol, such as methanol, at the end of a Hell-Volhard-Zelinskii reaction, an α-bromo ester is produced directly from the α-bromo acid bromide intermediate. wikipedia.orglibretexts.org The resulting α-bromo esters are also valuable synthetic intermediates. nih.gov

Mechanistic Studies of Select Chemical Transformations Involving the Bromine or Amino Moiety

Mechanistic investigations provide deeper insight into the reactivity of this compound and its derivatives.

The classic method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism does not involve direct bromination of the carboxylic acid. Instead, PBr₃ first converts the carboxylic acid into an acyl bromide. libretexts.orgmasterorganicchemistry.com This intermediate more readily tautomerizes to its enol form, which is the species that reacts with Br₂ to install the bromine at the α-position. libretexts.orgwikipedia.org Subsequent hydrolysis of the α-bromo acyl bromide yields the final α-bromo carboxylic acid product. wikipedia.orgmasterorganicchemistry.com

Computational studies, such as DFT calculations on α-haloglycine esters, have shown the existence of a "generalized" anomeric effect created by hyperconjugation. This effect is proposed to enhance the nucleofugality (the ability of the leaving group to depart) of the halogen, facilitating its abstraction by catalysts like hydrogen-bond donors in reactions such as aza-Friedel-Crafts and Mannich reactions. nih.govacs.org Spectroscopic analysis has also been used to study intermediates in enzyme-catalyzed reactions involving β-haloaminobutyrates, which can form carbanionic intermediates that act as alkylating agents via an SN2-like mechanism. nih.gov

Synthesis and Characterization of Amino Bromo Acetic Acid Derivatives and Analogues

N-Substituted Amino(bromo)acetic Acid Derivatives

The synthesis of N-substituted this compound derivatives is a fundamental strategy for creating diverse molecular libraries. A common approach involves the acylation of a substrate-bound amine with a haloacetic acid, such as bromoacetic acid. google.com This reaction is often the first step in a two-step monomer synthesis method carried out on a solid support, which is particularly useful for constructing oligomers like poly(N-substituted glycines) or peptoids. google.com The process involves the reaction of a sub-monomer, an acylating agent with a leaving group like bromoacetic acid, with a secondary amine bound to the substrate. google.com This is followed by the introduction of a side-chain via nucleophilic displacement of the bromine atom. google.com

The choice of haloacetic acid can influence the reaction's success; for instance, bromoacetic acid and iodoacetic acid have shown superiority over chloroacetic acid in certain oligomer syntheses. google.com The synthesis of N-substituted-2-bromoacetamides can also be achieved by reacting substituted amines with bromoacetyl bromide in a basic medium. who.int Characterization of these derivatives often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity. who.int For example, in the synthesis of 2'-Bromo-N-(2-methoxyphenyl)acetamide, characterization included melting point determination, IR spectroscopy, and 1H-NMR, with the molecular weight confirmed by mass spectrometry. who.int

Table 1: Characterization Data for N-Substituted Bromoacetamide Derivatives

| Compound Name | Appearance | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) | Key Spectroscopic Data (¹H-NMR, δ/ppm) | Mass Spec (m/z) |

|---|---|---|---|---|---|---|---|

| 2'-Bromo-N-(2-methoxyphenyl)acetamide | Greenish granules | 87 | 76.8 | C₉H₁₀BrNO₂ | 244 | 7.99 (dd, J = 1.2, 7.6 Hz, H-6), 7.11 (ddd, J = 1.2, 7.6, 8.0 Hz, H-5), 6.88 (ddd, J = 1.2, 7.6, 8.0 Hz, H-4), 7.01 (dd, J = 1.0, 7.6 Hz, H-3), 3.87 (s, 3H, CH₃O-2), 3.88 (s, 2H, H-2′) | 244 (42%) [M]⁺, 229 (48%), 213 (35%), 122 (65%), 107 (53%) |

| 2'-Bromo-N-(3-methylphenyl)acetamide | Dark brown gummy material | 81 | 102.8 | C₉H₁₀BrNO₂ | 228 | 7.11 (1H, t, J=7.5 Hz, H-5), 7.09 (1H, dd, J = 8.1, 0.9 Hz, H-6), 6.76 (1H, d, J = 1.5 Hz, H-2), 6.52 (1H, dd, J=8.1, 1.5Hz, H-4), 3.85 (s, 2H, H-2′), 2.23 (s, 3H, -CH₃-3) | 228 (34%) [M]⁺, 134 (54%), 106 (20%), 91 (100%) |

Aryl-Substituted this compound Analogues (e.g., 2-amino-2-(2-bromophenyl)acetic acid)

Aryl-substituted amino(bromo)acetic acids are important building blocks in medicinal chemistry. The synthesis of these compounds can be achieved through various methods. One common laboratory method is the Hell-Volhard-Zelinskii reaction, which involves the α-bromination of a carboxylic acid, followed by an SN2 substitution with ammonia (B1221849). openstax.org Another prominent method is the Strecker synthesis, which starts with an aldehyde precursor. For instance, the synthesis of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid utilizes 2-Bromo-4,5-dimethoxybenzaldehyde as the starting material. This aldehyde is then converted to an α-aminonitrile, which is subsequently hydrolyzed to the final amino acid.

For the specific analogue, 2-amino-2-(2-bromophenyl)acetic acid, synthetic routes include the reaction of an appropriate benzaldehyde (B42025) with tribromomethane and potassium hydroxide (B78521). google.com The characterization of these aryl-substituted analogues is crucial to confirm their structure and purity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques. For example, the characterization of 2-Amino-2-(2-bromophenyl)acetic acid involves confirming its molecular formula (C8H8BrNO2) and molecular weight (230.06 g/mol ) and analyzing its NMR spectrum. molport.com Chiral High-Performance Liquid Chromatography (HPLC) is also employed to determine the enantiomeric excess of these chiral compounds.

Table 2: Synthetic and Characterization Parameters for 2-Amino-2-(2-bromophenyl)acetic acid

| Parameter | Details | Reference |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₂ | molport.com |

| Molecular Weight | 230.06 g/mol | molport.com |

| Synthetic Methods | Bromination-Amination | |

| Hell-Volhard-Zelinsky | ||

| Strecker Synthesis | ||

| Reaction of 2-chlorobenzaldehyde (B119727) with CHBr₃ and KOH | google.com | |

| Spectroscopic Characterization | ¹H NMR (DMSO-d₆): δ 7.65 (d, J = 7.6 Hz, 1H), 7.42–7.38 (m, 2H), 4.21 (s, 1H, NH₂), 3.89 (s, 1H, CH) | |

| HRMS (ESI): m/z calcd. for C₈H₈BrNO₂ [M+H]⁺: 229.9734; found: 229.9731 | ||

| Purity Assessment | Chiral HPLC, Enantiomeric excess: 98.5% (R) |

Conjugation and Linker Chemistry Utilizing Bromo-Containing Moieties

The bromoacetyl group is a key functional moiety in bioconjugation chemistry due to its selective reactivity towards sulfhydryl groups, forming stable thioether linkages. google.comgoogle.com This reactivity is harnessed for site-specific modification of peptides and for integrating molecules into larger polymeric and scaffold structures.

N-Bromoacetylated Peptides and Peptoids for Site-Specific Modification

N-bromoacetylated peptides are powerful tools for creating well-defined peptide-protein conjugates, cyclic peptides, and peptide polymers. nih.govspringernature.com The N-bromoacetyl group can be introduced at the N-terminus of a synthetic peptide using an automated peptide synthesizer. nih.gov These modified peptides readily react with sulfhydryl-containing molecules, such as proteins with cysteine residues. nih.govnih.gov This specific reaction allows for the controlled conjugation of peptides to carrier proteins, a common strategy for generating immunogens. google.comnih.gov

A specialized amino acid derivative, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), has been synthesized to introduce a bromoacetyl group at any desired position within a peptide sequence during solid-phase peptide synthesis. google.comspringernature.com This provides greater flexibility in designing complex peptide structures, including cyclic peptides where the bromoacetyl group reacts with a cysteine residue within the same peptide. google.com Similarly, Nα-(tert-butyloxycarbonyl)-Nβ-(bromoacetyl)diaminopropionic acid (BBDap) has been used to introduce side-chain bromoacetyl groups for the synthesis and conjugation of cyclic peptides. nih.gov

Peptoids, or oligomers of N-substituted glycines, can also be modified with bromoacetyl groups to create "peptomers," which are peptide-peptoid hybrid polymers. springernature.com These bromoacetylated peptoids serve as versatile starting materials for creating conjugates and other complex biomimetic structures. springernature.com The characterization of these conjugation reactions often involves techniques like gel filtration chromatography, reverse-phase HPLC, and amino acid analysis to confirm the formation of the desired product and quantify the extent of conjugation. nih.govnih.gov

Integration into Polymeric and Scaffold Structures

The reactivity of the bromoacetyl group extends to the construction of polymeric and scaffold structures. Bromoacetylated peptides can undergo autopolymerization if they contain a free sulfhydryl group, such as from a cysteine residue, leading to the formation of peptide polymers. google.comnih.gov The degree of polymerization can often be controlled by adjusting the concentration of the starting peptide. nih.gov

Bromo-containing moieties are also used to functionalize scaffolds for the trivalent presentation of peptides. rsc.org For example, a C3-symmetric trimesic acid scaffold can be functionalized with bromoacetyl groups. rsc.org These scaffolds then serve as a core to which peptides containing a nucleophilic group (like a thiol) can be attached via thioether ligation. rsc.org This approach allows for the creation of multivalent structures that can have enhanced biological activity. rsc.org The use of bromoacetic acid in conjunction with coupling reagents like N,N'-diisopropylcarbodiimide (DIC) is a common method for attaching the bromoacetyl group to the scaffold. rsc.org

Furthermore, bromoacetylated synthetic peptides can be used to create peptide-polymer conjugates. wiley.com For instance, a polymer with a terminal thiol group can be reacted with a bromoacetylated peptide to form a well-defined conjugate via thio-bromo "click" chemistry. wiley.com These hybrid materials combine the properties of the synthetic polymer with the biological function of the peptide. researchgate.net The integration of amino acids into polymeric structures can also be achieved through ring-opening polymerization of N-carboxyanhydrides followed by functionalization, and subsequent polymerization techniques like acyclic diene metathesis (ADMET) to create multisegmented hybrid polymers. acs.org

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. Computational modeling allows for a detailed exploration of the electron distribution and energy levels within amino(bromo)acetic acid, providing a quantitative basis for understanding its behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. acs.org It is widely applied to calculate the ground-state properties of molecules, providing a balance between accuracy and computational cost. acs.orgacs.org For this compound, DFT calculations are used to optimize the molecular geometry, determining key structural parameters such as bond lengths, bond angles, and dihedral angles. acs.org These calculations typically employ functionals like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p) to achieve reliable results. acs.orgresearchgate.net

The optimized geometry reveals a central alpha-carbon (Cα) bonded to a bromine atom, an amino group (-NH2), a carboxyl group (-COOH), and a hydrogen atom. The presence of the electronegative bromine atom and the electron-donating amino group significantly influences the electron density distribution across the molecule. DFT calculations can quantify this, providing insights into the molecule's polarity and dipole moment. vulcanchem.commdpi.com The ground-state energy, a fundamental output of DFT, indicates the molecule's stability. acs.org

| Property | Predicted Value | Significance |

|---|---|---|

| Cα-Br Bond Length | ~1.95 - 2.00 Å | Indicates the distance between the alpha-carbon and the bromine atom. |

| Cα-N Bond Length | ~1.45 - 1.48 Å | Represents the bond between the alpha-carbon and the amino nitrogen. |

| Cα-C (carboxyl) Bond Length | ~1.52 - 1.55 Å | Represents the single bond between the alpha-carbon and the carboxyl carbon. |

| N-Cα-Br Bond Angle | ~109° - 112° | Defines the spatial arrangement of the amino and bromo substituents. |

| Dipole Moment | Predicted to be significant | The presence of polar C-Br, C-N, and C=O bonds results in a net molecular dipole moment, influencing intermolecular interactions. vulcanchem.com |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is expected to have significant electron density localized on the amino group and potentially the bromine atom, identifying these as likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely centered around the carboxyl group and the antibonding orbital of the C-Br bond, indicating these as potential sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

FMO analysis, often performed using the outputs of DFT calculations, helps predict how this compound will interact with other reagents. researchgate.net

| Parameter | Description | Predicted Influence on Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a stronger electron-donating ability, making the molecule more susceptible to oxidation and electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a stronger electron-accepting ability, making the molecule more susceptible to reduction and nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | A smaller energy gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

Density Functional Theory (DFT) Calculations for Ground State Properties

Conformational Analysis and Stereochemical Impact Studies

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, through rotation around its single bonds. Conformational analysis investigates the relative energies of these different conformations to identify the most stable ones. nih.gov The key dihedral angles, phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), determine the backbone conformation.

For this compound, the bulky and electronegative bromine atom attached to the chiral alpha-carbon has a profound stereochemical impact. mdpi.com It creates significant steric hindrance, which restricts the rotational freedom around the Cα-N and Cα-C bonds. Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. nih.gov These studies help to understand how the stereochemistry at the alpha-carbon influences the molecule's preferred shape, which in turn affects how it can interact with other molecules, such as enzyme active sites. mdpi.commdpi.com The presence of the amino group also allows for the possibility of intramolecular hydrogen bonding, which can further stabilize certain conformations. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. acs.org By modeling the interaction of this compound with other reactants, it is possible to map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them.

A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net DFT calculations can be used to locate the geometry of transition states and calculate their energies. nih.gov The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a common reaction is the nucleophilic substitution of the bromine atom. Theoretical studies can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond, predicting whether the reaction proceeds through, for example, an SN2-type mechanism. nih.gov Such calculations can clarify the stereochemical outcome of a reaction, such as inversion or retention of configuration at the alpha-carbon. nih.gov

Comparative Computational Analysis with Halogen Analogues (e.g., Fluoro) to Elucidate Substituent Effects

To understand the specific role of the bromine atom, a comparative computational analysis with other halogen analogues, particularly amino(fluoro)acetic acid, is highly informative. Such studies elucidate substituent effects by systematically changing the halogen and observing the impact on molecular properties. acs.orgnih.gov

Fluorine is the most electronegative element and is much smaller than bromine. This leads to significant differences in bond lengths, bond strengths, and electronic effects.

Inductive Effect: Fluorine exerts a stronger electron-withdrawing inductive effect (-I effect) than bromine. This would make the alpha-carbon in amino(fluoro)acetic acid more electron-deficient and increase the acidity of the carboxyl group and the alpha-proton compared to the bromo-analogue. acs.org

Bond Strength: The C-F bond is significantly stronger and shorter than the C-Br bond. Consequently, the fluoro-analogue would be less susceptible to nucleophilic substitution reactions at the alpha-carbon.

Steric Effects: The smaller size of fluorine compared to bromine results in less steric hindrance around the alpha-carbon. This would allow for a greater range of stable conformations in the fluoro-analogue. mdpi.com

| Property | This compound | Amino(fluoro)acetic acid | Reason for Difference |

|---|---|---|---|

| C-X Bond Length | Longer (~1.95 Å) | Shorter (~1.40 Å) | Larger atomic radius of Bromine vs. Fluorine. |

| C-X Bond Strength | Weaker | Stronger | Greater orbital overlap in the C-F bond. |

| Electronegativity (Pauling Scale) | 2.96 (Br) | 3.98 (F) | Fluorine is the most electronegative element. |

| Inductive Effect (-I) | Moderate | Strong | Higher electronegativity of Fluorine. |

| Acidity (pKa) | More acidic than glycine (B1666218) | Expected to be more acidic than the bromo-analogue. acs.org | Stronger inductive stabilization of the conjugate base by Fluorine. |

| Leaving Group Ability | Good (Br⁻ is a stable anion) | Poor (F⁻ is less stable in many solvents) | Relates to the stability of the halide anion. |

Advanced Analytical and Spectroscopic Characterization Techniques Research Oriented

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of amino(bromo)acetic acid. Unlike nominal mass spectrometry, HRMS provides the high mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS is particularly valuable due to the presence of bromine, which has two abundant, naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 m/z units. This distinctive pattern serves as a clear indicator of the presence of a single bromine atom in the molecule.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of polar molecules like amino acids. In negative ion mode ESI-MS, this compound is readily deprotonated to form the [M-H]- anion. researchgate.net The theoretical exact mass of the deprotonated molecule can be calculated with high precision.

| Isotopologue | Elemental Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M-H]- with 79Br | C2H379BrNO2 | 151.9347 |

| [M-H]- with 81Br | C2H381BrNO2 | 153.9327 |

Experimental determination of the m/z values of these ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for a direct comparison with the theoretical values. A close match between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the elemental composition C2H4BrNO2. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule. Both 1H and 13C NMR spectra provide critical information for structural confirmation.

1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

α-Proton: The proton attached to the α-carbon (the carbon bearing the amino and bromo groups) is expected to appear as a singlet. Its chemical shift would be influenced by the electronegativity of the adjacent nitrogen and bromine atoms.

Amino Protons: The two protons of the amino group (-NH2) are typically observed as a broad singlet. Their chemical shift can be variable and is often dependent on the solvent and concentration.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is also expected to be a broad singlet, and its observation can be dependent on the deuterated solvent used for the analysis.

13C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

α-Carbon: The chemical shift of the α-carbon will be significantly affected by the attached bromine, nitrogen, and carboxyl groups.

Carbonyl Carbon: The carbon of the carboxyl group will appear at a characteristic downfield chemical shift, typically in the range of 170-180 ppm.

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish detailed correlations between protons and carbons, further confirming the molecular structure. core.ac.uk

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~4.5 - 5.5 | ~50 - 60 |

| -NH2 | Variable (broad) | - |

| -COOH | Variable (broad) | ~170 - 180 |

X-ray Crystallography for Solid-State Structure Determination

For a related compound, 4-amino-3-bromobenzoic acid, X-ray diffraction analysis revealed detailed information about its crystal structure, including the formation of dimers through hydrogen bonding. researchgate.net Similarly, a single-crystal X-ray diffraction study of this compound would be expected to confirm its zwitterionic nature in the solid state, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-).

Key structural parameters that would be determined from X-ray crystallography include:

C-Br bond length: This would provide insight into the nature of the carbon-bromine bond.

C-N bond length: This would be indicative of the C-N single bond.

C-C and C=O bond lengths within the carboxylate group.

The crystal packing would also be revealed, showing how individual molecules of this compound interact with each other in the crystal lattice through hydrogen bonding and other intermolecular forces.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ to be determined |

| Key Bond Lengths (Å) | C-Br, C-N, C-C, C=O |

| Key Bond Angles (°) | Angles around the α-carbon |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds. researchgate.net These techniques are complementary and offer valuable information about the functional groups present and the molecule's conformational state.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Characteristic absorption bands can be assigned to specific functional groups:

N-H stretching: The stretching vibrations of the amino group are typically observed in the region of 3200-3500 cm-1.

C=O stretching: The carbonyl stretch of the carboxylic acid is a strong, characteristic band, usually found between 1700 and 1760 cm-1. In the zwitterionic form, the asymmetric and symmetric stretching of the carboxylate group (-COO-) would appear around 1600 cm-1 and 1400 cm-1, respectively.

C-N stretching: This vibration typically appears in the 1000-1250 cm-1 region.

C-Br stretching: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 700 cm-1.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C-Br and C-C skeletal vibrations.

The combination of FT-IR and Raman data allows for a comprehensive vibrational analysis, which can be further supported by theoretical calculations using methods like Density Functional Theory (DFT) to assign the observed vibrational modes to specific atomic motions within the molecule. nih.govdergipark.org.tr

Applications in Organic Synthesis and Materials Science Non Biological Focus

Role as a Key Building Block in Complex Molecule Synthesis

Amino(bromo)acetic acid serves as a fundamental precursor in the synthesis of more elaborate organic molecules. Its structure allows for a wide array of chemical modifications, making it an adaptable intermediate for chemists. a2bchem.com The presence of the amino, bromo, and carboxylic acid functionalities allows for sequential or orthogonal reactions to build molecular complexity.

This compound is a key intermediate in the preparation of various fine chemicals, including pharmaceuticals and agrochemicals. a2bchem.com Its utility is particularly notable in the synthesis of heterocyclic compounds, which form the core structure of many biologically active molecules. a2bchem.com Different isomers and derivatives, such as those listed in the table below, provide chemists with a range of starting points for introducing specific functionalities into a target molecule with precision. evitachem.coma2bchem.com For example, 2-Amino-2-(4-bromo-1H-indol-3-yl)acetic acid is a recognized building block for creating more complex indole (B1671886) derivatives. evitachem.com

| Selected this compound Derivatives | Key Structural Features | Application in Synthesis |

| Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | Phenyl ring with bromo and two methoxy (B1213986) substituents. | Serves as a versatile precursor for complex organic molecules and pharmaceuticals. |

| Methyl 2-amino-2-(2-bromophenyl)acetate | Methyl ester form with a bromo-substituted phenyl ring. a2bchem.com | A key intermediate for heterocyclic compounds, pharmaceuticals, and agrochemicals. a2bchem.com |

| 2-Amino-2-(4-bromo-1H-indol-3-yl)acetic acid | Indole ring with a bromo substituent. evitachem.com | Used as a building block for more complex indole derivatives and other heterocyclic structures. evitachem.com |

| (+)-2-Amino-2-(4-bromophenyl)acetic acid | Chiral derivative with a bromo-substituted phenyl ring. bldpharm.com | Utilized in stereoselective synthesis. |

Design and Synthesis of Unnatural Amino Acid Derivatives

The synthesis of unnatural amino acids has become a significant area of research, as these compounds are crucial for developing peptidomimetics and peptides with enhanced metabolic stability or novel functions. nih.govresearchgate.net this compound derivatives are pivotal starting materials in this endeavor.

Several synthetic strategies leverage the reactivity of the bromo-substituent. A common method for producing α-amino acids involves the nucleophilic substitution of an α-bromoacetic acid derivative with ammonia (B1221849) or an ammonium (B1175870) salt. rsc.org More sophisticated methods have also been developed. For instance, a two-step photocatalytic process can convert serine into a β-bromoalanine intermediate, which is then coupled with a diverse set of aryl halides to produce a wide array of optically pure unnatural amino acids, including analogues of phenylalanine, tryptophan, and histidine. nih.gov This highlights the role of bromo-substituted amino acids as key intermediates. Furthermore, derivatives like tert-butyl bromoacetate (B1195939) are used as protecting groups during synthesis to prevent unwanted side reactions involving the highly reactive amino acid molecule. nbinno.com

The table below outlines key synthetic approaches utilizing bromo-substituted acetic acid derivatives.

| Synthetic Approach | Description | Resulting Product | Reference |

| Nucleophilic Substitution | Reaction of α-substituted α-bromoacetic acid with ammonia or an ammonium salt. | α-amino acids. | rsc.org |

| Photocatalytic Cross-Electrophile Coupling | A process converting serine to a β-bromoalanine intermediate, followed by coupling with aryl halides. | Optically pure unnatural analogues of phenylalanine, tryptophan, and histidine. | nih.gov |

| Malonic Ester Synthesis Equivalent | A process using diethyl 2-ethoxy-2-methoxyacetate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid, which can react with nucleophiles to form α,α-disubstituted malonates. | (α-indolyl-α-acylamino)acetic acids, which are tryptophan homologs. | rsc.org |

Contribution to the Development of Novel Organic Scaffolds and Frameworks

The structural features of this compound make it an ideal contributor to the development of novel organic scaffolds, which are core structures for building diverse compound libraries. Its derivatives serve as foundational elements for constructing complex heterocyclic systems. evitachem.com For example, 2-amino-2-(4-bromo-1H-indol-3-yl)acetic acid is explicitly used as a building block for more intricate indole-based structures. evitachem.com

The reactivity of the bromine atom is frequently exploited in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to link the amino acid moiety to other molecular frameworks, thereby creating larger and more complex scaffolds. rroij.com This approach has been used in the synthesis of quinazoline (B50416) scaffolds, where a bromo-substituted precursor is functionalized to build the final heterocyclic system. rroij.com Similarly, the principles used to create 2-aminooxazole scaffolds can be applied, with this compound derivatives providing a versatile entry point for new chemical entities. acs.org The concept of using p-aminobenzoic acid (PABA) as a scaffold can be extended to its bromo-derivatives, which act as versatile intermediates for synthesizing a variety of molecular architectures. nih.gov

Utilization in the Creation of Functional Materials and Polymers through Chemical Modification

This compound and its related compounds are instrumental in the field of materials science for creating functional polymers and materials through chemical modification. The bromoacetyl group, which can be introduced using reagents like bromoacetic anhydride, is particularly useful for modifying polymers to enhance their reactivity or alter their physical characteristics for applications such as specialized coatings and adhesives.

A significant application lies in the synthesis of polymer macroinitiators. For example, water-soluble macroinitiators can be prepared by esterifying poly(ethylene glycol) (PEG) with α-bromophenyl acetic acid. rsc.org These macroinitiators can then be used to initiate the polymerization of other monomers, leading to the formation of block copolymers. rsc.org Such polymers can be designed to be pH-sensitive, making them suitable for advanced applications like controlled-release drug delivery systems. rsc.org

Furthermore, derivatives of this compound are used to create peptide-based materials. The reagent Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) allows for the synthesis of peptide polymers and facilitates the coupling of peptides to various surfaces, including plastics, ceramics, and other polymers, via the formation of stable thioether linkages. google.comgoogle.com

| Material Type | Modifying Agent/Precursor | Application | Reference |

| Functional Polymers | α-bromophenyl acetic acid | Synthesis of macroinitiators for pH-responsive polymers used in controlled release systems. | rsc.org |

| Modified Polymer Surfaces | Bromoacetic anhydride | Introduction of bromoacetyl groups to enhance reactivity for coatings and adhesives. | |

| Peptide Polymers | Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) | Formation of linear peptide polymers through self-coupling. | google.comnih.gov |

| Peptide-Material Conjugates | BBAL-containing peptides | Covalent linking of peptides to surfaces like polymers, plastics, and ceramics. | google.com |

Precursor in Specialized Chemical Reactions (e.g., sulfhydryl-selective cross-linking agents)

This compound derivatives are precursors to highly specialized reagents used in bioconjugation chemistry. A prime example is the synthesis of Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), a reagent designed for solid-phase peptide synthesis. google.comnih.gov

The purpose of BBAL is to introduce a bromoacetyl group at a specific position within a peptide sequence. nih.gov This bromoacetyl moiety serves as a potent and selective cross-linking agent that reacts specifically with sulfhydryl groups, such as those found on the side chain of cysteine residues. google.comgoogle.com The reaction between the bromoacetyl group and a sulfhydryl group forms a highly stable thioether bond. nih.gov This specific reactivity is exploited for several purposes in peptide chemistry, including the intramolecular cyclization of peptides to create cyclic molecules and the intermolecular conjugation of a peptide to another molecule containing a free sulfhydryl group. google.comnih.gov It is also used to create peptide polymers by linking multiple peptide monomers together. google.com

| Reagent | Structure Description | Function | Application |

| Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) | An amino acid derivative containing a bromoacetyl group on the side chain of lysine. nih.gov | Introduces a sulfhydryl-selective cross-linking function into a peptide sequence. google.comnih.gov | Preparation of cyclic peptides, peptide conjugates, and peptide polymers. google.comgoogle.comnih.gov |

Q & A

Q. What laboratory synthesis methods are commonly used for Amino(bromo)acetic acid, and how do reaction conditions optimize yield?

this compound can be synthesized via the Hell–Volhard–Zelinskii (HVZ) reaction, where a carboxylic acid is α-brominated using Br₂ and PBr₃, followed by SN2 substitution with ammonia to yield the α-amino acid derivative . Reaction parameters such as stoichiometry of brominating agents, temperature (typically 0–25°C), and solvent polarity significantly influence yield. For example, excess PBr₃ may reduce side reactions like over-bromination. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is standard for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features like the bromine substitution pattern . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. For chiral variants, two-dimensional HPLC with enantioselective columns (e.g., chiral stationary phases) resolves D/L enantiomers, as demonstrated in studies on amino acid derivatives .

Q. How does the Hell–Volhard–Zelinskii reaction mechanism enable selective α-bromination in this compound synthesis?

The HVZ reaction involves electrophilic bromination at the α-carbon of carboxylic acids via a cyclic bromiranium ion intermediate. PBr₃ acts as a catalyst, generating HBr in situ, which facilitates the formation of α-bromoacyl bromide. This intermediate undergoes hydrolysis to yield α-bromocarboxylic acid, a precursor for amination . Selectivity for the α-position arises from the stabilization of the transition state by the electron-withdrawing carboxyl group .

Advanced Research Questions

Q. How can QSAR models predict the developmental toxicity of this compound and related haloacetic acids?

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and acid dissociation constant (pKa) with toxicity endpoints. For haloacetic acids, higher ELUMO (indicating electrophilicity) and lower pKa (greater acidity) enhance developmental toxicity, as shown in mouse whole-embryo assays. These models suggest mechanisms involving redox disruption or pH alteration in embryonic tissues .

Q. What experimental strategies mitigate racemization during the synthesis of chiral this compound derivatives?

Racemization can be minimized by using mild reaction conditions (e.g., low temperatures, non-polar solvents) and protecting groups (e.g., benzyloxycarbonyl) that stabilize the α-carbon against base-catalyzed deprotonation. Asymmetric catalysis, such as palladium-mediated Suzuki couplings or enantioselective hydroamination, has been employed to synthesize quaternary amino acid derivatives with high enantiomeric excess (>95%) .

Q. How do solvent systems and catalysts influence the regioselectivity of bromination in acetic acid derivatives?

Polar aprotic solvents (e.g., glacial acetic acid) enhance electrophilic bromination by stabilizing ionic intermediates. Catalysts like iodine monochloride (ICl) or HBr in acetic acid promote regioselective bromination at electron-rich aromatic positions, as observed in the synthesis of 6-bromo-3-aminoquinazolinones. Kinetic vs. thermodynamic control can further tune selectivity .

Q. What role do molecular orbital energetics (ELUMO) and acid strength (pKa) play in the biological activity of this compound?

ELUMO reflects the compound’s electron-accepting capacity, which may interfere with cellular redox systems (e.g., glutathione depletion). Lower pKa values increase membrane permeability and intracellular acidification, potentiating toxicity. These parameters are critical in designing safer analogs with reduced bioactivity .

Notes

- Data Contradictions : highlights that monohaloacetic acids (e.g., MBA) exhibit lower toxicity compared to trihalo variants, but their mechanism may differ due to steric and electronic factors.

- Methodological Gaps : While HVZ is reliable for α-bromination, alternative methods like enzymatic bromination or photochemical activation remain underexplored for this compound synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.